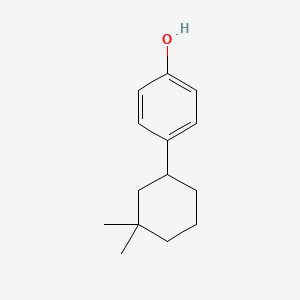

4-(3,3-Dimethyl-cyclohexyl)-phenol

Description

Contextual Significance of Phenolic Scaffolds in Organic and Chemical Biology

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry and chemical biology. Their unique electronic and structural properties make them versatile building blocks in synthesis and crucial motifs in biologically active molecules. nih.govresearchgate.net The hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions, which often dictates their biological function. researchgate.net

Phenolic scaffolds are widespread in nature, found in compounds like the amino acid tyrosine, hormones, and a vast array of plant secondary metabolites, including flavonoids and tannins. Natural phenols are well-regarded for their antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov In synthetic chemistry, the phenol (B47542) moiety is a highly versatile platform for functionalization. The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for the introduction of various substituents that can modulate the compound's physical and biological properties. mdpi.com This has led to their use in the synthesis of polymers, dyes, and a wide spectrum of pharmaceutical agents. researchgate.nettorvergata.it

Structural Classes and Overview of Research Relevance for Cyclohexyl-Substituted Phenols

Among the vast family of substituted phenols, those bearing a cyclohexyl group constitute an important class with significant industrial and research interest. These compounds are typically synthesized via the Friedel-Crafts alkylation of a phenol with cyclohexene (B86901), cyclohexanol (B46403), or a related cyclohexylating agent in the presence of an acid catalyst, such as zeolites or Lewis acids. pnnl.govresearchgate.net The reaction conditions, including temperature and the choice of catalyst, can influence the position of the cyclohexyl group on the phenol ring, leading to different isomers (e.g., ortho- or para-substitution). researchgate.netunive.it

The research relevance of cyclohexyl-substituted phenols is diverse. They serve as key intermediates in the production of materials like dyes and resins. researchgate.net Furthermore, certain derivatives have been investigated for their potential biological activities. A notable area of research involves a class of non-classical cannabinoids known as cyclohexylphenols (CPs). For instance, compounds like CP-47,497 and its analogues, which feature a substituted cyclohexyl ring on a phenolic core, were initially synthesized by Pfizer as potential analgesics. These compounds were later identified as potent cannabinoid receptor agonists.

The introduction of alkyl groups, such as methyl substituents, onto either the phenol or cyclohexyl ring further diversifies the structural possibilities and potential applications of these compounds. This has led to the synthesis and study of various dimethyl-cyclohexyl-phenols.

Scope and Research Focus on 4-(3,3-Dimethyl-cyclohexyl)-phenol

This article focuses specifically on the chemical compound This compound . This molecule is a member of the para-substituted cyclohexyl phenol family, distinguished by the presence of two methyl groups at the 3-position of the cyclohexyl ring.

While extensive research exists for the broader class of cyclohexylphenols, specific published studies detailing the synthesis, properties, and applications of this compound are limited in the public domain. Therefore, its characteristics are primarily understood by contextualizing it within the general principles of physical organic chemistry and the established knowledge of its structural analogues.

The synthesis would theoretically proceed via the acid-catalyzed alkylation of phenol with a suitable 3,3-dimethylcyclohexyl precursor, such as 3,3-dimethylcyclohexanol (B1607255) or 3,3-dimethylcyclohexene. The para-position of phenol is generally favored for substitution, although the specific catalyst and reaction conditions would be crucial in determining the isomeric purity of the product. researchgate.netunive.it The bulky nature of the 3,3-dimethylcyclohexyl group would likely influence the reaction's stereochemical outcome and the final properties of the molecule.

The research focus on such a molecule could potentially span several areas. Given the biological activity of other cyclohexylphenols, it could be a candidate for screening in various biological assays. Its structure could also make it a useful intermediate in the synthesis of more complex molecules or a component in the development of new polymers or functional materials.

Below is a table of predicted physicochemical properties for this compound. It is important to note that these values are based on computational models and have not been experimentally verified from published literature.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 4.5 - 5.0 |

| Boiling Point | Approx. 320-340 °C |

| Melting Point | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-(3,3-dimethylcyclohexyl)phenol |

InChI |

InChI=1S/C14H20O/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12,15H,3-4,9-10H2,1-2H3 |

InChI Key |

GASPZKPBYBJTNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)C2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Stereoselective Approaches for 4 3,3 Dimethyl Cyclohexyl Phenol

Retrosynthetic Analysis of the 4-(3,3-Dimethyl-cyclohexyl)-phenol Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting key strategies for its synthesis. The most apparent disconnection is the bond between the phenolic ring and the cyclohexyl moiety. This points towards an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, as a plausible forward synthetic step. In this approach, a suitable 3,3-dimethylcyclohexyl electrophile would be reacted with phenol (B47542).

A second disconnection can be envisioned within the 3,3-dimethylcyclohexyl ring itself. This suggests a strategy where a pre-functionalized phenol is coupled with a precursor to the dimethylcyclohexyl ring, followed by ring formation and functional group manipulation. However, the former approach involving direct alkylation of the phenol is more commonly explored.

Alkylation Strategies for Phenol Derivatization

Friedel-Crafts Alkylation Pathways with Cyclohexene (B86901) Derivatives

The Friedel-Crafts alkylation stands as a cornerstone reaction for forming carbon-carbon bonds to aromatic rings. wikipedia.orgmt.com In the context of synthesizing this compound, this typically involves the reaction of phenol with a 3,3-dimethylcyclohexene or a related derivative in the presence of a catalyst.

The reaction is generally catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or strong Brønsted acids like sulfuric acid (H₂SO₄) or phosphoric acid. wikipedia.orgmt.com The catalyst activates the cyclohexene derivative, generating a carbocation or a carbocation-like complex which then acts as the electrophile in the substitution reaction. mt.com

However, the hydroxyl group of phenol can complicate the reaction. The lone pairs on the oxygen atom can coordinate with the Lewis acid catalyst, potentially deactivating it. echemi.comstackexchange.com This can lead to lower yields or the need for an excess of the catalyst. To circumvent this, the reaction can be performed under conditions that favor C-alkylation over O-alkylation, such as using high concentrations of a strong acid catalyst. stackexchange.com

The choice of the alkylating agent and reaction conditions significantly influences the product distribution. The use of 3,3-dimethylcyclohexene can lead to the formation of both ortho and para isomers. The para isomer, this compound, is often the desired product due to steric hindrance at the ortho positions. Reaction temperature also plays a crucial role in determining the ratio of these isomers. google.com

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings |

| Aluminum chloride | 3,3-Dimethylcyclohexene | Varies | Classic Lewis acid catalyst, can be deactivated by phenol. echemi.comstackexchange.com |

| Sulfuric acid | 3,3-Dimethylcyclohexanol (B1607255) | Varies | Strong Brønsted acid catalyst. |

| Phosphoric acid | 3,3-Dimethylcyclohexene | Varies | Another common Brønsted acid catalyst. |

| Zeolites | 3,3-Dimethylcyclohexene | 140-200 | Can offer higher yields and better control. evitachem.com |

Other Electrophilic Aromatic Substitution Reactions

While Friedel-Crafts alkylation is the most direct method, other electrophilic aromatic substitution strategies can be envisioned. For instance, a pre-formed 3,3-dimethylcyclohexyl halide could be used as the alkylating agent. However, this approach is often less efficient due to the potential for carbocation rearrangements, although with a tertiary carbocation precursor this is less of a concern.

Construction and Functionalization of the 3,3-Dimethylcyclohexyl Moiety

Stereoselective Introduction of the Cyclohexyl Ring

Achieving stereoselectivity in the introduction of the cyclohexyl ring can be approached in several ways. One method involves the use of chiral catalysts in the Friedel-Crafts alkylation step. While challenging, this could potentially lead to an enantioselective synthesis of the final product.

Alternatively, a stereochemically defined 3,3-dimethylcyclohexyl precursor can be synthesized separately and then coupled with the phenol. This approach offers greater control over the stereochemistry of the cyclohexyl ring. For instance, the synthesis of specific stereoisomers of related 3-substituted cyclohexylphenols has been explored in the context of developing new therapeutic agents. unica.itnih.gov

Regioselective Functionalization of the Cyclohexyl Substituent

While the primary focus is on the synthesis of this compound, subsequent functionalization of the cyclohexyl ring can be considered for creating derivatives with specific properties. Regioselective functionalization of the cyclohexyl ring after its attachment to the phenol would be challenging due to the relative inertness of the C-H bonds. Therefore, it is generally more practical to introduce any desired functional groups onto the cyclohexyl precursor before the alkylation step.

Catalytic Systems and Reaction Condition Optimization for this compound Synthesis

The synthesis of this compound is most commonly accomplished via the Friedel-Crafts alkylation of phenol with either 3,3-dimethylcyclohexanol or 3,3-dimethylcyclohexene. The selection of an appropriate catalytic system and the fine-tuning of reaction parameters are critical to maximize the yield of the desired product and to control the regioselectivity, favoring the para-substituted isomer over the ortho-isomer.

A variety of catalysts can be employed for this alkylation, broadly categorized as homogeneous and heterogeneous catalysts. Traditional homogeneous catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). orgsyn.org While effective in promoting the reaction, these catalysts are often associated with challenges such as corrosivity, difficulty in separation from the product mixture, and the generation of significant waste streams. orgsyn.org

Heterogeneous catalysts offer a more sustainable alternative, facilitating easier separation and potential for recycling. Zeolites, particularly large-pore variants like H-Y, H-beta, and H-mordenite, have demonstrated significant efficacy in the alkylation of phenols with cyclic alcohols. researchgate.net These solid acid catalysts provide a high surface area and tunable acidity, which can influence both the reaction rate and the product distribution. For instance, in the alkylation of phenol with cyclohexanol (B46403), large-pore zeolites have been shown to selectively produce para-cyclohexylphenol at elevated temperatures. researchgate.net Another class of effective heterogeneous catalysts includes acidic clays (B1170129) like montmorillonite (B579905) K10, which has been successfully used for Friedel-Crafts alkylations with alcohols under continuous-flow conditions. nih.gov

The optimization of reaction conditions plays a pivotal role in the synthesis. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants. Higher temperatures generally favor the thermodynamically more stable para-isomer. An excess of phenol is often used to minimize the formation of polyalkylated byproducts. jk-sci.com

Below is a representative data table illustrating the impact of different catalytic systems and conditions on the alkylation of phenol with a substituted cyclohexanol, based on findings from similar reactions.

Table 1: Representative Catalytic Systems and Reaction Conditions for the Synthesis of Alkylated Phenols

| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Selectivity for p-isomer (%) | Reference |

| H-Y Zeolite | Cyclohexanol | 200 | 4 | 85 | High | researchgate.net |

| H-Beta Zeolite | Cyclohexanol | 200 | 4 | 72 | High | researchgate.net |

| Montmorillonite K10 | Benzyl alcohol | 100 | Continuous Flow | >95 | Varies | nih.gov |

| Anatase TiO₂ | 1-Propanol | 300 | 16 | ~75 | High (ortho) | nih.gov |

| [HIMA]OTs (Ionic Liquid) | tert-Butyl alcohol | 70 | 2 | >90 | 57.6 (for 4-TBP) | acs.org |

Note: This table presents data from reactions with similar substrates to illustrate the effects of different catalysts and conditions. Specific yields for this compound would require experimental determination.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is focused on developing more environmentally benign and sustainable processes. Key areas of improvement include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of ionic liquids as "green" solvents and catalysts in alkylation reactions has also gained considerable attention. youtube.com Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, reducing the emission of volatile organic compounds (VOCs). youtube.com Certain ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup. acs.org Furthermore, their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific ionic liquids that can enhance reaction rates and selectivity. nih.gov After the reaction, the product can often be separated by extraction, and the ionic liquid can be recovered and reused. youtube.com

Another green approach involves the use of alcohols as alkylating agents instead of alkyl halides. The alkylation of phenol with 3,3-dimethylcyclohexanol, for example, produces water as the only byproduct, which is significantly less harmful than the hydrogen halides generated when using alkyl halides. researchgate.net

Continuous-flow synthesis using packed-bed reactors with heterogeneous catalysts represents a further step towards a greener process. nih.gov This methodology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 4 3,3 Dimethyl Cyclohexyl Phenol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-(3,3-dimethyl-cyclohexyl)-phenol. It provides precise information about the chemical environment of each proton and carbon atom, enabling detailed structural and conformational analysis.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. For instance, the ¹H NMR spectrum of a related compound, 3,4-dimethylphenol, shows distinct signals for the aromatic protons and the methyl groups. chemicalbook.com Similarly, for this compound, characteristic signals would be expected for the phenolic proton, the aromatic protons on the phenol (B47542) ring, and the aliphatic protons of the 3,3-dimethyl-cyclohexyl group.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, specifically those that are two or three bonds apart (J-coupled). sdsu.edu It is instrumental in identifying adjacent protons within the cyclohexyl ring and on the aromatic ring, helping to trace out the spin systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on their attached protons. For example, it would definitively link the signals of the methyl protons to the methyl carbons in the 3,3-dimethyl-cyclohexyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule, such as linking the cyclohexyl ring to the phenol ring through the C-C bond. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. wordpress.com This is invaluable for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the substituents on the cyclohexyl ring and with the phenol ring. researchgate.networdpress.com

A representative dataset illustrating the application of these techniques for a complex organic molecule is shown below. While not specific to this compound, it demonstrates the type of information obtained.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Chemical shift and multiplicity of protons | Identifies aromatic, aliphatic, and phenolic protons. |

| ¹³C NMR | Chemical shift of carbon atoms | Distinguishes between aromatic, aliphatic, and quaternary carbons. |

| COSY | ¹H-¹H spin-spin coupling | Establishes connectivity of protons within the cyclohexyl and phenyl rings. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms the linkage between the cyclohexyl and phenyl moieties. |

| NOESY | Through-space ¹H-¹H interactions | Elucidates the 3D structure and stereochemical relationships. |

NMR spectroscopy is a powerful tool for differentiating between isomers and assigning stereochemistry. wordpress.com For molecules with stereocenters, such as substituted cyclohexyl derivatives, the spatial arrangement of atoms leads to distinct NMR spectra.

The chemical shifts of diastereotopic protons can differ, providing an initial indication of stereoisomerism. wordpress.com Furthermore, coupling constants (J-values) obtained from ¹H NMR spectra can give insights into the dihedral angles between adjacent protons, which is crucial for determining the conformation of the cyclohexyl ring (e.g., chair or boat) and the relative orientation of its substituents. wordpress.com

For complex cases, the synthesis of model compounds and comparison of their NMR data with the natural or synthesized product is a reliable method for stereochemical assignment. nih.gov NOESY experiments are particularly powerful in this context, as the presence or absence of cross-peaks between specific protons can definitively establish their relative stereochemistry. wordpress.comnih.gov The analysis of NMR data for isomeric mixtures can sometimes be achieved through deconvolution of the spectra. sciepub.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. wordpress.comijaemr.comnih.govresearchgate.netchemrxiv.org

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₁₄H₂₀O. The monoisotopic mass of a related compound, Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)-, is reported as 218.167065 g/mol . epa.gov HRMS is a critical step in confirming the identity of a newly synthesized or isolated compound. chemrxiv.org While HRMS can be less sensitive than low-resolution MS for some analyses, it provides invaluable accuracy for formula determination. chemrxiv.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For phenols, common fragmentation pathways involve the loss of the hydroxyl group or cleavage of the alkyl substituent. The fragmentation of the cyclohexyl ring would also produce characteristic ions. By analyzing these fragmentation patterns, one can deduce the connectivity of the molecule. This technique is particularly useful when coupled with gas chromatography (GC-MS/MS) for the analysis of complex mixtures. nih.gov

A hypothetical fragmentation pattern for this compound could include the following key fragments:

| m/z (mass-to-charge ratio) | Fragment Ion |

| 204 | [M]+ (Molecular Ion) |

| 189 | [M - CH₃]+ |

| 107 | [HOC₆H₄CH₂]+ (Benzylic cleavage) |

| 94 | [C₆H₅OH]+• (Phenol radical cation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. ijaemr.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. orientjchem.orglongdom.org The C-O stretching vibration would appear around 1200-1260 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl ring and methyl groups would be observed just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. orientjchem.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in phenols give rise to strong Raman signals. wallonie.be For substituted phenols, the ring breathing mode is a characteristic vibration. orientjchem.org

A summary of expected vibrational frequencies for this compound is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (phenol) | 3200-3600 | IR |

| Aromatic C-H stretch | >3000 | IR, Raman |

| Aliphatic C-H stretch | <3000 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-O stretch (phenol) | 1200-1260 | IR, Raman |

| Phenyl ring breathing | ~700-800 | Raman |

Chromatographic Separation Techniques in Research Context

Chromatographic methods are indispensable for the analysis of this compound, offering powerful tools for both qualitative and quantitative assessment. These techniques are adept at separating the target compound from complex mixtures, which is essential for its synthesis, quality control, and the study of its derivatives. The choice of chromatographic method is dictated by the specific analytical goal, whether it be assessing purity, isolating specific isomers, or performing precise quantification.

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and identifying any volatile impurities. Given the compound's phenolic nature and molecular weight, it is amenable to GC analysis, often following derivatization to increase its volatility and improve peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether.

In a typical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase is employed. The selection of the stationary phase is critical for achieving the desired separation. For instance, a 5% phenyl-polysiloxane phase is often suitable for general purity analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying the main component and any organic impurities. For unequivocal identification of unknown impurities, GC is coupled with Mass Spectrometry (GC-MS), which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nist.govresearchgate.net The NIST Chemistry WebBook includes mass spectrum data for 4-cyclohexylphenol, a related compound, which can serve as a reference for fragmentation patterns. nist.gov

Table 1: Illustrative GC Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |

| Derivatization | Reaction with BSTFA at 70 °C for 30 minutes |

This table presents a hypothetical set of parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. csfarmacie.cz It is particularly valuable for quantitative analysis from various sample matrices and for preparative separation to isolate the compound in high purity. lookchem.comsielc.com

For quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.com A C18 or C8 stationary phase is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, thereby improving peak shape and retention time reproducibility. sielc.com Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the phenol chromophore (typically around 220 nm and 275 nm).

Preparative HPLC utilizes similar principles but on a larger scale, with wider columns and higher flow rates to isolate gram-to-kilogram quantities of the compound. This is crucial for obtaining pure material for further research, including biological testing and structural studies. The scalability of HPLC methods from analytical to preparative scale is a significant advantage. sielc.com

Table 2: Representative HPLC Conditions for Quantitative Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v) with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 275 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions that may be adapted based on the specific analytical requirements.

The this compound molecule possesses a chiral center at the C1 position of the cyclohexyl ring where the phenol group is attached. Therefore, it exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different biological activities. Chiral chromatography is the most effective method for this purpose. rsc.orgresearchgate.net

Direct chiral separation can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. rsc.orggcms.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC and have shown broad applicability for the resolution of various chiral compounds. rsc.orgresearchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal enantioseparation.

Alternatively, indirect chiral separation can be performed by derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column. nih.gov

In the context of GC, cyclodextrin-based chiral capillary columns are particularly effective for separating enantiomers of volatile compounds. sigmaaldrich.comnih.gov Derivatized cyclodextrins offer a variety of selectivities for different classes of chiral molecules. sigmaaldrich.com

Table 3: Approaches to Chiral Separation of this compound

| Technique | Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example |

| Chiral HPLC | Direct | Cellulose or Amylose-based CSP | Hexane/Isopropanol |

| Chiral GC | Direct | Derivatized β-cyclodextrin | Helium |

| HPLC/GC | Indirect | Achiral (e.g., C18 or 5% phenyl-polysiloxane) | Standard RP-HPLC or GC conditions |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, including the absolute configuration of its chiral centers. nih.gov

To perform X-ray crystallography, a high-quality single crystal of this compound or one of its derivatives is required. nih.gov The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

Molecular Interactions, Biochemical Pathways, and Structure Activity Relationships of 4 3,3 Dimethyl Cyclohexyl Phenol

Investigation of Molecular Recognition Mechanisms with Relevant Biomolecules

The molecular structure of 4-(3,3-Dimethyl-cyclohexyl)-phenol, featuring a hydroxyl group on a benzene (B151609) ring and a bulky, non-polar dimethyl-cyclohexyl substituent, suggests potential interactions with various biomolecules. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for binding to the active sites of proteins. The lipophilic nature of the dimethyl-cyclohexyl group would likely drive interactions with hydrophobic pockets within target proteins.

In Vitro Binding Affinity Studies with Protein Targets (e.g., Receptors, Enzymes, Molecular Chaperones)

Direct in vitro binding affinity data for this compound are not currently published. However, research on other alkylphenols, such as nonylphenol and octylphenol, demonstrates their ability to bind to the estrogen receptor α (ERα) and androgen receptor (AR), albeit with lower affinity than the endogenous hormones. For instance, some alkylphenols have been shown to act as antagonists to the androgen receptor researchgate.netdrugbank.comsigmaaldrich.com. It is reasonable to hypothesize that this compound would also exhibit binding to these receptors.

The binding affinity would be contingent on the precise fit of the 3,3-dimethyl-cyclohexyl group within the receptor's ligand-binding pocket. The gem-dimethyl substitution on the cyclohexane (B81311) ring introduces a specific steric hindrance that could either enhance or diminish binding affinity compared to other cyclohexylphenols or linear alkylphenols. Without experimental data, the exact binding constants (Kd) or IC50 values for this compound remain speculative.

Table 1: Postulated In Vitro Binding Targets for this compound

| Protein Target | Predicted Interaction Type | Rationale based on Structural Analogs |

| Estrogen Receptor α (ERα) | Agonist / Antagonist | Phenolic core and alkyl substituent are common features of ER modulators. |

| Androgen Receptor (AR) | Antagonist | Other alkylphenols exhibit anti-androgenic activity. researchgate.netdrugbank.comsigmaaldrich.com |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Modulator | Some phenolic compounds are known to modulate PPARγ activity. nih.gov |

| Tyrosinase | Inhibitor | Phenolic compounds are a known class of tyrosinase inhibitors. researchgate.net |

This table is speculative and based on the activities of structurally related compounds. Experimental verification is required.

Mechanistic Elucidation of Biochemical Pathway Modulation by this compound

Given the potential for this compound to interact with nuclear receptors, it could modulate various biochemical pathways. If it binds to the estrogen receptor, it could trigger or block the transcriptional activation of estrogen-responsive genes, thereby interfering with endocrine signaling pathways. endocrine.orgnih.govyoutube.com Similarly, antagonism of the androgen receptor would inhibit the biological effects of androgens. researchgate.netdrugbank.com

The environmental degradation of related alkylphenol ethoxylates is known to produce persistent alkylphenols that can act as endocrine disruptors. researchgate.netcapes.gov.broup.comnih.govservice.gov.uk These compounds can mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. capes.gov.br While the specific metabolic fate of this compound is unknown, it is plausible that it could interfere with hormonal homeostasis if it enters biological systems.

Structure-Activity Relationship (SAR) Studies of this compound Analogues: Molecular Design Principles

Although no specific SAR studies for this compound are available, general principles from related phenolic compounds can be applied. For alkylphenols interacting with the estrogen receptor, the length and branching of the alkyl chain significantly influence binding affinity and estrogenic activity. Generally, longer alkyl chains lead to increased affinity. industrialchemicals.gov.au

In the case of this compound, key structural features for potential modification in future SAR studies would include:

The Cyclohexyl Ring: Altering the substitution pattern (e.g., moving the dimethyl groups to other positions) or changing the ring size could significantly impact binding.

The Phenolic Hydroxyl Group: Its position on the benzene ring is critical. Moving it to the meta or ortho position would likely decrease binding affinity for receptors that have a specific recognition site for a para-hydroxyl group.

Substituents on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups to the phenol (B47542) ring could modulate the acidity of the hydroxyl group and introduce new interaction points, thereby affecting binding and activity.

Table 2: Hypothetical Structure-Activity Relationships for this compound Analogues

| Structural Modification | Predicted Effect on Activity | Rationale |

| Removal of gem-dimethyl groups | Decrease or Increase in Affinity | Depends on the specific steric and hydrophobic interactions within the binding pocket. |

| Isomeric position of the cyclohexyl group | Likely Decrease in Affinity | The para-position is often optimal for fitting into the ligand-binding pocket of nuclear receptors. |

| Addition of halogen to the phenol ring | Potential Increase in Affinity | Halogen bonding can provide an additional stabilizing interaction with the protein. |

This table represents educated hypotheses based on established medicinal chemistry principles. Experimental validation is necessary.

Computational and Theoretical Chemistry Studies of 4 3,3 Dimethyl Cyclohexyl Phenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 4-(3,3-Dimethyl-cyclohexyl)-phenol. mdpi.comkarazin.ua DFT methods are used to solve the Schrödinger equation for a molecule, providing information about electron distribution and orbital energies.

Detailed research findings from DFT calculations reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would show a negative potential (electron-rich region) around the oxygen atom of the hydroxyl group and the aromatic ring, indicating these are likely sites for electrophilic attack. Conversely, a positive potential would be located around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction. Other calculated descriptors, such as electronic chemical potential, hardness, and electrophilicity index, provide a quantitative basis for predicting how the molecule will behave in chemical reactions. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (e.g., in electrophilic aromatic substitution). |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.0 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 1.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |

| Electrophilicity Index | 2.5 eV | Measures the propensity to act as an electrophile. |

| Nucleophilicity Index | 3.1 eV | Measures the propensity to act as a nucleophile. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational landscape and flexibility. nih.gov These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, allowing for the exploration of different spatial arrangements (conformers) and their relative energies.

For this compound, MD simulations can map the potential energy surface associated with the rotation around the single bond connecting the cyclohexyl and phenyl rings. This reveals the most stable rotational conformers and the energy barriers between them. Additionally, simulations can explore the conformational dynamics of the cyclohexyl ring itself, such as the equilibrium between chair, boat, and twist-boat conformations. The presence of the gem-dimethyl group at the 3-position of the cyclohexyl ring significantly influences this landscape, often locking the ring into a preferred chair conformation to minimize steric strain. Understanding this dynamic behavior is crucial as the molecule's conformation can dictate its ability to interact with biological targets or participate in chemical reactions. nih.gov

Table 2: Conformational Analysis of this compound from MD Simulations

| Conformational Feature | Description | Key Findings |

| Ring Pucker Analysis | Analysis of the cyclohexyl ring's 3D shape. | The chair conformation is the dominant and most stable form (>99% population). |

| Dihedral Angle Rotation | Rotation around the C-C bond linking the two rings. | Two low-energy conformers exist, with the phenyl ring oriented at approximately ±30° relative to the cyclohexyl ring. |

| Interconversion Barriers | Energy required to switch between conformers. | The energy barrier for ring inversion (chair-to-chair) is calculated to be higher than for unsubstituted cyclohexane (B81311) due to the dimethyl groups. |

Molecular Docking and Scoring Approaches for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. semanticscholar.orgexplorationpub.comnih.gov This method is instrumental in drug discovery for predicting ligand-target interactions at an atomic level. For this compound, docking studies can identify potential biological targets and elucidate the binding mode.

The process involves placing the 3D structure of the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score indicates a stronger predicted interaction. Docking simulations would likely show that the phenolic hydroxyl group acts as a hydrogen bond donor or acceptor, while the aromatic ring engages in pi-stacking or hydrophobic interactions. The bulky 3,3-dimethyl-cyclohexyl group would primarily form hydrophobic and van der Waals interactions within a complementary pocket of the binding site. These predictions can guide the design of more potent analogues by suggesting modifications that enhance these key interactions. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bond from the phenolic -OH to a serine residue; hydrophobic interactions of the cyclohexyl ring in the active site channel. |

| Estrogen Receptor Alpha | -7.9 | Hydrogen bond from the phenolic -OH to a glutamic acid residue; pi-pi stacking of the phenyl ring. |

| Tyrosinase | -7.2 | Coordination of the phenolic -OH with copper ions in the active site; hydrophobic packing of the dimethyl-cyclohexyl group. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of analogues with improved properties. nih.gov

For this compound, a QSAR study would begin by generating a set of molecular descriptors for this compound and its structural analogues. These descriptors quantify various physicochemical properties, such as steric bulk (e.g., molecular volume), electronic effects (e.g., partial charges), and hydrophobicity (e.g., LogP). A statistical model is then developed to link these descriptors to a measured biological activity (e.g., enzyme inhibition). The resulting QSAR model can reveal which properties are most important for activity. For instance, the model might show that increasing the hydrophobicity of the cyclohexyl substituent while maintaining the hydrogen-bonding ability of the phenol (B47542) group leads to higher potency. This information is invaluable for designing new analogues with optimized therapeutic potential. nih.govresearchgate.net

Table 4: Example QSAR Model Descriptors for a Series of Phenol Analogues

| Descriptor | Definition | Correlation with Activity | Implication for Analogue Design |

| LogP | Octanol-water partition coefficient. | Positive | Increasing hydrophobicity may enhance activity. |

| Molecular Volume | Total volume of the molecule. | Negative | Very bulky substituents may decrease activity due to steric hindrance. |

| H-Bond Donors | Number of hydrogen bond donors. | Positive | Maintaining the phenolic hydroxyl group is crucial for activity. |

| Dipole Moment | Measure of molecular polarity. | No significant correlation | Polarity is less critical for the specific activity being modeled. |

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry is extensively used to predict reaction mechanisms and analyze the high-energy transition states that control reaction rates. For this compound, theoretical methods can be applied to study various potential chemical transformations, such as electrophilic aromatic substitution, oxidation, or etherification of the hydroxyl group.

Using DFT, researchers can map the entire reaction pathway for a proposed transformation. caltech.eduresearchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. The energy of the transition state relative to the reactants determines the activation energy, which is the primary barrier to the reaction. For example, in the alkylation of the phenol ring, calculations can determine whether substitution is more likely to occur at the ortho or para positions by comparing the activation energies for the two pathways. acs.orgslchemtech.com The calculations can also reveal whether a reaction proceeds through a stepwise or concerted mechanism. This detailed mechanistic insight is crucial for optimizing reaction conditions and predicting potential side products in the synthesis and modification of this compound. dntb.gov.ua

Table 5: Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction | Position | Mechanism Step | Calculated Activation Energy (kcal/mol) |

| Nitration | Ortho to -OH | Formation of σ-complex | 15.2 |

| Nitration | Meta to -OH | Formation of σ-complex | 25.8 |

| Williamson Ether Synthesis | -OH group | SN2 attack on methyl iodide | 22.5 |

| Oxidation | -OH group | Hydrogen atom abstraction | 18.9 |

Environmental Transformation and Degradation Pathways of 4 3,3 Dimethyl Cyclohexyl Phenol

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of phenolic compounds in the environment.

Photolysis: Phenolic compounds are generally susceptible to photolytic degradation. While direct photolysis can occur, the process is often enhanced by the presence of photosensitizers in natural waters, leading to indirect photolysis. For instance, studies on other alkylphenols, such as 4-tert-octylphenol, have shown that they can be degraded by UV irradiation. The presence of substances like ferric ions (Fe(III)) can promote the photodegradation of alkylphenols by generating hydroxyl radicals under solar irradiation. Although specific photolysis rates for 4-(3,3-Dimethyl-cyclohexyl)-phenol are not available, its phenolic structure suggests it would be susceptible to atmospheric oxidation by hydroxyl radicals, with estimated atmospheric half-lives for most alkylphenols being in the order of a few hours.

Hydrolysis: Alkylphenols are generally not expected to undergo significant hydrolysis under typical environmental conditions (pH 5-9) due to the stability of the ether linkage and the carbon-carbon bonds in the alkyl chain and cyclohexyl ring.

Biotransformation Pathways (e.g., Microbial Degradation in Environmental Systems)

Microbial degradation is a primary pathway for the removal of phenolic compounds from the environment. Both bacteria and fungi have been shown to degrade various alkylphenols. The degradation can occur under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, the microbial degradation of phenols typically begins with the hydroxylation of the aromatic ring by monooxygenase enzymes to form catechols. nih.gov Subsequently, the catechol ring is cleaved, either through an ortho or meta cleavage pathway, leading to the formation of smaller, more readily metabolizable compounds. nih.gov For alkylphenols, the degradation can also be initiated by the oxidation of the alkyl side chain. For instance, the enzyme 4-ethylphenol (B45693) methylenehydroxylase, found in Pseudomonas putida, can act on a range of 4-alkylphenols. nih.gov For cyclohexylphenol, this enzyme has been shown to produce the corresponding vinyl compound as a major product. nih.gov This suggests a potential biotransformation pathway for this compound could involve the dehydrogenation of the cyclohexyl ring.

Anaerobic Degradation: Under anaerobic conditions, the biodegradation of phenols is generally slower. The initial steps of anaerobic degradation of the benzene (B151609) ring are thought to involve carboxylation or hydroxylation, followed by ring reduction and cleavage. Studies on other phenols have shown that they can be degraded by methanogenic populations of bacteria.

Identification and Characterization of Environmental Metabolites and Degradation Products

Specific environmental metabolites of this compound have not been documented in the available literature. However, based on the degradation pathways of other alkylphenols, several potential metabolites can be inferred.

The biotransformation of other branched alkylphenols, such as 4-tert-octylphenol, has been shown to proceed via both the oxidation of the branched alkyl side chain and hydroxylation of the aromatic ring. Current time information in Pittsburgh, PA, US. This can lead to the formation of various hydroxylated and carboxylated metabolites. For example, the degradation of dimethylphenols by Pseudomonas species can result in the formation of hydroxy-methylbenzoic acids. nih.gov

Given the action of enzymes like 4-ethylphenol methylenehydroxylase on cyclohexylphenol, a likely metabolite of this compound could be the corresponding vinylphenol derivative. nih.gov Further degradation of these initial metabolites would likely involve cleavage of the aromatic ring, leading to the formation of various aliphatic acids. It is important to note that some degradation products of alkylphenols can be more persistent and toxic than the parent compound.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of this compound in the environment are largely governed by its physicochemical properties, particularly its hydrophobicity.

Sorption: Alkylphenols, especially those with longer or branched alkyl chains, tend to be hydrophobic and exhibit a strong affinity for organic matter in soil and sediment. This leads to their partitioning from the water column to solid matrices. The mobility of phenols in soil is generally found to be inversely related to the organic carbon content of the soil; soils with higher organic content retain phenols to a greater extent. researchgate.net Studies on other alkylphenols have shown that they adsorb to soil and sediment, which can reduce their bioavailability and mobility. researchgate.net

Mobility: Due to its expected hydrophobicity, this compound is likely to have low mobility in soil and aquatic systems. It is expected to be largely associated with particulate matter and sediments. However, the presence of dissolved organic matter can potentially increase the mobility of hydrophobic organic compounds in aquatic environments.

Table 1: Predicted Physicochemical Properties and Environmental Fate Parameters for Alkylphenols This table presents predicted or experimentally determined values for representative alkylphenols to infer the likely behavior of this compound. Specific experimental data for the target compound is not available.

| Property | 4-tert-Butylphenol | 4-tert-Octylphenol | 4-Nonylphenol | Predicted for this compound |

| Log Kow | 3.3 | 4.12 | 4.48 | High (likely > 4) |

| Water Solubility | Low | Very Low | Very Low | Very Low |

| Vapor Pressure | Low | Very Low | Very Low | Very Low |

| Abiotic Degradation | Susceptible to photolysis | Susceptible to photolysis | Susceptible to photolysis | Susceptible to photolysis |

| Biotic Degradation | Biodegradable | Biodegradable | Biodegradable, but can be slow | Likely biodegradable, potentially slow |

| Sorption to Soil/Sediment | Moderate to High | High | High | High |

| Mobility in Soil | Low | Low | Low | Low |

Note: The predictions for this compound are based on its structural similarity to other branched alkylphenols. The dimethylcyclohexyl group is expected to confer significant hydrophobicity.

Environmental Persistence and Partitioning Behavior

Environmental Persistence: The environmental persistence of a chemical is its ability to remain in the environment without being transformed or degraded. researchgate.net The persistence of alkylphenols is influenced by a combination of their chemical structure and environmental conditions. researchgate.net While many alkylphenols are biodegradable, the rate of degradation can be slow, especially for branched-chain isomers and under anaerobic conditions. The tendency of these compounds to sorb to sediments can also contribute to their persistence by reducing their availability to microorganisms. researchgate.net Given its branched alkyl-cycloalkyl structure, this compound is expected to be more persistent than linear alkylphenols.

Partitioning Behavior: The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments (air, water, soil, sediment, and biota). Due to its expected low water solubility and high hydrophobicity (high Log Kow), this compound is expected to partition predominantly from the aqueous phase to sediment, soil, and potentially biota. nih.gov Its low vapor pressure suggests that partitioning to the atmosphere will be minimal. The partitioning behavior is critical in determining the exposure concentrations in different environmental media.

An in-depth exploration into the synthesis and modification of this compound reveals a landscape rich with potential for developing novel chemical entities. This article delves into the strategic derivatization and analog synthesis of this core structure, focusing on the chemical methodologies employed to probe its structure-activity relationships and molecular properties.

Advanced Applications and Chemical Utility of 4 3,3 Dimethyl Cyclohexyl Phenol in Research

Role as Chemical Building Blocks in Multi-Step Organic Synthesis

The utility of 4-(3,3-Dimethyl-cyclohexyl)-phenol as a foundational unit in organic synthesis is significant. The phenolic hydroxyl group provides a reactive site for a multitude of chemical transformations, while the dimethyl-cyclohexyl group offers a robust, sterically influential scaffold.

The synthesis of various derivatives often starts with the phenol (B47542) moiety. For instance, phenols can be readily converted into ethers or esters. A general method for preparing phenol derivatives involves using an acetophenone (B1666503) derivative as the primary material, with ammonium (B1175870) persulfate as an oxidant and sulfuric acid as a catalyst in a glacial acetic acid solvent. google.com This process, which can be a one-step reaction, is suitable for producing a range of 4-(4'-alkyl-cyclohexyl) phenols. google.com

More complex structures can be built upon this core. For example, in the synthesis of noviomimetics, which are compounds that can modulate mitochondrial respiration, substituted cyclohexanol (B46403) derivatives are coupled with a biphenyl (B1667301) system. nih.gov While not the exact starting material, this demonstrates how a cyclohexyl-phenol type structure can be incorporated into medicinally relevant molecules. The synthesis often involves coupling reactions, such as the Suzuki reaction, to form biaryl systems, followed by etherification of the phenolic hydroxyl group. nih.govresearchgate.net

The synthesis of cyclohexylphenols can also be achieved through a one-pot conversion of phenol using an alcohol like isopropyl alcohol over a tandem catalytic system, such as RANEY® Nickel and a hierarchical Beta zeolite. rsc.org This method has shown remarkable selectivity for cyclohexylphenols. rsc.org Another approach is the hydroalkylation of phenol in the presence of a palladium catalyst. chemicalbook.com

Table 1: Examples of Synthetic Transformations Involving Cyclohexyl-Phenol Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Preparation of Phenol Derivative | Acetophenone derivative, (NH₄)₂S₂O₈, H₂SO₄, Acetic Acid, 20-50°C | 4-(Alkyl-cyclohexyl)phenol | google.com |

| Noviomimetic Synthesis (Etherification) | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (TPP), Anhydrous THF | Cyclohexyl-oxy-biphenyl derivative | nih.gov |

| Suzuki Coupling | Phenyl boronic acid, Pd catalyst | Biaryl system from a triflate derivative | nih.gov |

Development as Molecular Probes for Biochemical Target Identification and Validation

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. nih.gov Phenolic compounds are frequently used as core structures for these probes due to their ability to be modified with signaling moieties (e.g., fluorophores) and their potential to interact with biological targets like proteins and nucleic acids. mdpi.comnih.gov

While specific research on this compound as a molecular probe is not widely documented, the principles of probe design can be applied to it. The phenol group can be functionalized to attach a fluorescent reporter group. The bulky 3,3-dimethyl-cyclohexyl substituent would influence the probe's binding specificity and pharmacokinetic properties. This lipophilic group could facilitate passage through cell membranes or direct the probe to hydrophobic pockets within a target protein.

For example, phenol-containing building blocks have been used to develop near-infrared (NIR) emitting probes for DNA-targeted staining. nih.gov The design of such probes often involves linking the phenol-based recognition element to a fluorophore. The development of these tools allows for non-invasive and continuous monitoring of molecular events in living systems, aiding in drug discovery and the validation of disease biomarkers. nih.gov The synthesis of these probes often involves strategic, multi-step chemical modifications to ensure they can bind specifically to their intended targets, such as enzymes or receptors. researchgate.net

Integration into Advanced Materials (e.g., Specialty Polymers, Antioxidants for Industrial Applications)

The structural features of this compound make it a valuable component in the creation of advanced materials.

Specialty Polymers: Phenols are well-known precursors to phenolic resins, such as Bakelite, through polymerization with formaldehyde. wikipedia.org The reaction involves electrophilic aromatic substitution where the phenol ring is linked by methylene (B1212753) bridges. wikipedia.org The incorporation of the 3,3-dimethyl-cyclohexyl group into a phenolic polymer would significantly impact its properties. The bulky, non-polar cyclohexyl group would likely increase the polymer's thermal stability, chemical resistance, and modify its mechanical properties, making it suitable for specialty applications. Phenols are generally used in the production of polymers and adhesives. ontosight.ai

Antioxidants for Industrial Applications: Phenolic compounds are excellent antioxidants because the hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.govmdpi.com The resulting phenoxy radical is stabilized by resonance. The substituent on the phenol ring can modulate this antioxidant activity. The electron-donating nature of the alkyl-cyclohexyl group in this compound would enhance the stability of the phenoxy radical, potentially making it a more effective antioxidant. Such compounds are valuable as additives in plastics, rubbers, and lubricants to prevent degradation from heat, light, and oxygen. Catechol thioethers, another class of phenolic compounds, have shown effective antioxidant properties by protecting DNA and lipids from radical species. mdpi.com

Contribution to Fundamental Understanding of Phenol Chemistry and Cyclohexane (B81311) Stereochemistry

The study of this compound provides insights into fundamental principles of organic chemistry.

Phenol Chemistry: The reactivity of the phenol ring is governed by the activating, ortho-para directing hydroxyl group. The presence of the bulky 3,3-dimethyl-cyclohexyl group at the para position sterically hinders reactions at that site and can influence the regioselectivity of reactions at the ortho positions. Studying the electrophilic substitution, oxidation, and condensation reactions of this molecule helps elucidate how large, non-polar substituents modulate the inherent reactivity of the phenol ring system.

Cyclohexane Stereochemistry: The 3,3-dimethylcyclohexane unit is a fascinating subject for stereochemical analysis. basicmedicalkey.com Unlike a simple cyclohexyl ring, the two methyl groups at the 3-position lock the conformation of the ring. In a 1,3-disubstituted cyclohexane, cis and trans diastereomers are possible. spcmc.ac.in

Cis Isomer: In the cis-1,3-dimethylcyclohexane (B1347349) isomer, the two methyl groups can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable. spcmc.ac.in

Trans Isomer: The trans isomer has one axial and one equatorial substituent. The two possible chair conformations are energetically equivalent. spcmc.ac.in

The attachment of this group to a phenol ring at the 1-position introduces further complexity. The molecule as a whole (trans-1-phenyl-3,3-dimethylcyclohexane) would be chiral. The specific stereoisomer of this compound used in a reaction or material can have a profound impact on the properties of the final product, a key concept in pharmaceutical chemistry and materials science. basicmedicalkey.com The study of such molecules deepens the understanding of conformational analysis and the relationship between three-dimensional structure and chemical properties. basicmedicalkey.comspcmc.ac.in

Table 2: Stereoisomers of 1,3-Dimethylcyclohexane

| Isomer | Methyl Group Orientations (Stable Conformer) | Chirality | Stereochemical Relationship |

|---|---|---|---|

| cis-1,3-dimethylcyclohexane | diequatorial | Achiral (meso) | Diastereomer of the trans isomers |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,3-Dimethyl-cyclohexyl)-phenol, and what key reaction steps are involved?

- Methodological Answer : A common synthetic pathway involves conjugate addition of organocuprates to cyclohexenone derivatives. For example, cyclohexenone intermediates can be prepared via Grignard addition of 3-methoxyphenyl magnesium bromide to ketones, followed by acid-catalyzed cyclization. Subsequent 1,4-conjugate addition of methylmagnesium bromide (in the presence of CuCl) yields 3,3-dimethylcyclohexanone precursors. Reductive amination or demethylation steps may then introduce the phenolic group. Key steps include:

- Grignard addition to form carbinol intermediates.

- Acid treatment to generate cyclohexenone.

- Organocuprate conjugate addition to install methyl groups.

- Spectroscopic validation (¹H/¹³C-NMR, HRMS) for structural confirmation .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

- Methodological Answer :

- ¹H-NMR : A singlet at ~1.2 ppm for the two methyl groups on the cyclohexyl ring; aromatic protons on the phenolic ring appear as doublets (δ 6.8–7.2 ppm). The phenolic -OH proton may appear as a broad peak (~5 ppm) but is often absent in deuterated solvents.

- ¹³C-NMR : Signals at ~22 ppm (methyl carbons), 30–40 ppm (cyclohexyl carbons), and 150–155 ppm (phenolic C-O).

- HRMS : A molecular ion peak at m/z 176.2548 (C₁₂H₁₆O) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Tools such as Schrödinger’s Maestro software enable ligand-receptor interaction analysis. Steps include:

Protein Preparation : Optimize receptor structure (e.g., cannabinoid receptors) using the Protein Preparation Wizard.

Ligand Docking : Perform grid-based docking to assess binding poses.

Free Energy Calculations : Use Prime-MM/GBSA to compute binding free energies.

- Example: Derivatives with bulky cyclohexyl groups may exhibit steric hindrance in receptor pockets, reducing affinity. Computational data can guide structural modifications .

Q. What strategies resolve discrepancies in biological activity data among stereoisomers of cyclohexylphenol derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Crystallography : Determine absolute configuration of active stereoisomers.

- In Silico Stereochemical Analysis : Compare docking scores of enantiomers to identify high-affinity configurations. For instance, axial vs. equatorial methyl positioning on the cyclohexyl ring alters receptor interactions .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (THF, Et₂O) enhance organocuprate reactivity in conjugate additions.

- Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during Grignard additions.

- Catalyst Optimization : CuCl as a catalyst improves regioselectivity in 1,4-additions.

- Yield Data : Typical yields range from 50–70%; side products (e.g., over-reduced intermediates) can be minimized via stepwise quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.